Nmdar/hdac-IN-1
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Overview
Description
Preparation Methods
The synthesis of Nmdar/hdac-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Nmdar/hdac-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Nmdar/hdac-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Nmdar/hdac-IN-1 exerts its effects by inhibiting both NMDARs and HDACs. NMDARs are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. By inhibiting NMDARs, this compound modulates excitatory neurotransmission and calcium ion permeability . HDACs are enzymes involved in the removal of acetyl groups from histone proteins, affecting gene expression. Inhibition of HDACs by this compound leads to increased acetylation of histones, altering gene expression and potentially providing neuroprotective effects .
Comparison with Similar Compounds
Nmdar/hdac-IN-1 is unique due to its dual inhibitory action on both NMDARs and HDACs. Similar compounds include:
Nmdar-IN-1: A selective inhibitor of NMDARs with no effect on HDACs.
Hdac-IN-1: A selective inhibitor of HDACs with no effect on NMDARs.
Dual Nmdar/Hdac inhibitors: Other compounds that inhibit both NMDARs and HDACs, but with different affinities and selectivities.
This compound stands out due to its balanced inhibition of both targets, making it a valuable tool for studying the interplay between NMDAR and HDAC pathways .
Properties
Molecular Formula |
C22H28N2O3 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-[(E)-3-[(3,5-dimethyl-1-adamantyl)amino]-3-oxoprop-1-enyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C22H28N2O3/c1-20-9-16-10-21(2,12-20)14-22(11-16,13-20)23-18(25)8-5-15-3-6-17(7-4-15)19(26)24-27/h3-8,16,27H,9-14H2,1-2H3,(H,23,25)(H,24,26)/b8-5+ |
InChI Key |
HCZMRRZYIBUPSV-VMPITWQZSA-N |
Isomeric SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC(=O)/C=C/C4=CC=C(C=C4)C(=O)NO)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC(=O)C=CC4=CC=C(C=C4)C(=O)NO)C |
Origin of Product |
United States |
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